molecular formula C13H12N2O B7468241 2-cyano-N-cyclopropyl-3-phenylprop-2-enamide

2-cyano-N-cyclopropyl-3-phenylprop-2-enamide

Cat. No. B7468241
M. Wt: 212.25 g/mol
InChI Key: KSHDAYYEBNUTFU-FLIBITNWSA-N
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Description

2-cyano-N-cyclopropyl-3-phenylprop-2-enamide, also known as CCPA, is a synthetic compound that has been the subject of extensive scientific research due to its potential applications in the field of pharmacology. CCPA is a member of the enamide family of compounds, which are known to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Mechanism of Action

The mechanism of action of 2-cyano-N-cyclopropyl-3-phenylprop-2-enamide is not fully understood, but it is thought to involve the inhibition of key signaling pathways involved in cell growth and survival. 2-cyano-N-cyclopropyl-3-phenylprop-2-enamide has been shown to inhibit the activity of the protein kinase Akt, which is known to play a key role in promoting cell survival and proliferation. By inhibiting Akt activity, 2-cyano-N-cyclopropyl-3-phenylprop-2-enamide may induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer properties, 2-cyano-N-cyclopropyl-3-phenylprop-2-enamide has been shown to exhibit a range of other biochemical and physiological effects. Studies have shown that 2-cyano-N-cyclopropyl-3-phenylprop-2-enamide can inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This suggests that 2-cyano-N-cyclopropyl-3-phenylprop-2-enamide may have potential as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

One advantage of 2-cyano-N-cyclopropyl-3-phenylprop-2-enamide as a research tool is its relatively low cost and ease of synthesis. However, one limitation is the lack of information on its pharmacokinetics and toxicity profile, which may limit its use in animal studies and clinical trials.

Future Directions

There are several potential future directions for research on 2-cyano-N-cyclopropyl-3-phenylprop-2-enamide. One area of focus could be the development of novel anti-cancer drugs based on the structure of 2-cyano-N-cyclopropyl-3-phenylprop-2-enamide. Another area of research could be the investigation of its potential as an anti-inflammatory agent, which could have applications in the treatment of a range of inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of 2-cyano-N-cyclopropyl-3-phenylprop-2-enamide and its potential toxicity profile, which could help to inform future drug development efforts.

Synthesis Methods

2-cyano-N-cyclopropyl-3-phenylprop-2-enamide can be synthesized using a variety of methods, including the reaction of cyclopropylamine with 3-phenylacryloyl chloride in the presence of a base, such as triethylamine. The resulting product can be purified using standard chromatographic techniques, such as column chromatography or recrystallization.

Scientific Research Applications

2-cyano-N-cyclopropyl-3-phenylprop-2-enamide has been the subject of extensive scientific research due to its potential applications in the field of pharmacology. One area of research has focused on its potential as a therapeutic agent for the treatment of cancer. Studies have shown that 2-cyano-N-cyclopropyl-3-phenylprop-2-enamide can induce apoptosis, or programmed cell death, in cancer cells, suggesting that it may be a promising candidate for the development of novel anti-cancer drugs.

properties

IUPAC Name

(Z)-2-cyano-N-cyclopropyl-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c14-9-11(13(16)15-12-6-7-12)8-10-4-2-1-3-5-10/h1-5,8,12H,6-7H2,(H,15,16)/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSHDAYYEBNUTFU-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=CC2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1NC(=O)/C(=C\C2=CC=CC=C2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-cyclopropyl-3-phenylprop-2-enamide

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